4,4',4''-(1-Vinyl-2-ylidene)trianisole
Overview
Description
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole is a heterocyclic organic compound with the molecular formula C23H22O3 and a molecular weight of 346.4 g/mol. It is also known by its IUPAC name, 1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene. This compound is characterized by its three methoxy groups attached to a vinylidene core, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions to form the intermediate, which is then subjected to a Wittig reaction to introduce the vinylidene group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinylidene group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like bromine or chlorine under appropriate conditions.
Scientific Research Applications
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole involves its interaction with various molecular targets and pathways. The vinylidene group can participate in conjugation with aromatic rings, enhancing the compound’s reactivity and stability. This conjugation can influence the compound’s ability to interact with biological molecules, potentially leading to its observed biological activities.
Comparison with Similar Compounds
4,4’,4’'-(1-Vinyl-2-ylidene)trianisole can be compared with other similar compounds such as:
4,4’,4’'-(1-Ethyl-2-ylidene)trianisole: Similar structure but with an ethyl group instead of a vinylidene group, leading to different reactivity and applications.
4,4’,4’'-(1-Phenyl-2-ylidene)trianisole:
4,4’,4’'-(1-Methyl-2-ylidene)trianisole: The presence of a methyl group changes its reactivity and potential biological activities.
These comparisons highlight the uniqueness of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole, particularly its vinylidene group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-24-20-10-4-17(5-11-20)16-23(18-6-12-21(25-2)13-7-18)19-8-14-22(26-3)15-9-19/h4-16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGVRXGFVGFXGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221312 | |
Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7109-27-5 | |
Record name | 1,1′,1′′-(1-Ethenyl-2-ylidene)tris[4-methoxybenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7109-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007109275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4',4''-(1-Vinyl-2-ylidene)trianisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-(1-vinyl-2-ylidene)trianisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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